2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction is carried out in dry toluene at 140°C, resulting in good-to-excellent yields .
Industrial Production Methods: The broad substrate scope and functional group tolerance of this method further enhance its industrial viability .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution reactions.
Common Reagents and Conditions:
Nucleophilic Addition: Reactions with C-nucleophiles under mild, base-free conditions yield stable 1.5-dihydro derivatives.
Oxidation: Oxidative cyclization using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 can be employed.
Substitution: The nitro group can be substituted under appropriate conditions to introduce different functional groups.
Major Products: The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine has significant applications in scientific research, particularly in medicinal chemistry. It exhibits activities such as:
Inverse Agonists: Acting as RORγt inverse agonists.
Inhibitors: Inhibiting enzymes like PHD-1, JAK1, and JAK2.
Therapeutic Uses: Potential use in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an inverse agonist of RORγt, it modulates the activity of this nuclear receptor, which plays a crucial role in immune response regulation . Additionally, its inhibitory effects on enzymes like JAK1 and JAK2 suggest its involvement in signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-A]pyrimidines: These compounds share a similar triazolopyridine core and exhibit comparable biological activities.
1,2,3-Triazoles: Another class of triazole compounds with diverse pharmacological properties.
Uniqueness: 2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both a benzyl and a nitro group enhances its potential for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-benzyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-17(19)11-6-7-13-14-12(15-16(13)9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJLUMJLABFYDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C=C(C=CC3=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.